3,4-dimethylpent-2-enoic acid

Quassinoid medicinal chemistry Anticancer agent design Structure–activity relationship

3,4-Dimethylpent-2-enoic acid (CAS 32557-37-2), also referred to as (2E)-3,4-dimethyl-2-pentenoic acid, is a C₇H₁₂O₂ α,β-unsaturated carboxylic acid with a molecular weight of 128.17 g/mol. It belongs to the class of methyl-branched fatty acids, characterized by a conjugated double bond between C2 and C3 with methyl substituents at both the C3 and C4 positions.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 32557-37-2
Cat. No. B2551575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethylpent-2-enoic acid
CAS32557-37-2
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESCC(C)C(=CC(=O)O)C
InChIInChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+
InChIKeyBLROLNSSBGCUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethylpent-2-enoic Acid (CAS 32557-37-2): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


3,4-Dimethylpent-2-enoic acid (CAS 32557-37-2), also referred to as (2E)-3,4-dimethyl-2-pentenoic acid, is a C₇H₁₂O₂ α,β-unsaturated carboxylic acid with a molecular weight of 128.17 g/mol [1]. It belongs to the class of methyl-branched fatty acids, characterized by a conjugated double bond between C2 and C3 with methyl substituents at both the C3 and C4 positions [2]. The compound exists as (E)- and (Z)-geometric isomers; the (E)-isomer (trans-configuration) is the naturally occurring form found esterified to quassinoid natural products from Brucea species [3]. Its computed physicochemical properties include a LogP of approximately 2.0–2.2, a boiling point of 217.1 ± 9.0 °C (at 760 mmHg), a density of 1.0 ± 0.1 g/cm³, and a topological polar surface area of 37.3 Ų [1]. Commercial availability is typically at 95% purity with supporting QC documentation including NMR, HPLC, and GC analyses .

Why 3,4-Dimethylpent-2-enoic Acid Cannot Be Replaced by Generic Methyl-Branched or Unsaturated Fatty Acids in Research and Industrial Applications


Although 3,4-dimethylpent-2-enoic acid is formally classified among methyl-branched fatty acids—a broad category that includes tiglic acid, angelic acid, and 2,4-dimethyl-2-pentenoic acid—several structural features make simple in-class substitution invalid [1]. First, the precise positioning of the two methyl groups at C3 and C4 (rather than at C2 or elsewhere) on the α,β-unsaturated pentenoate backbone creates a distinct steric and electronic environment that governs both its reactivity in esterification chemistry and its biological recognition when incorporated into quassinoid esters [2]. Second, the (E)-configuration of the C2–C3 double bond is mandatory for stereoselective coupling in the synthesis of bioactive congeners such as bruceantin; the (Z)-isomer yields different conformational and biological outcomes [3]. Third, hydrogenation of the 3,4-double bond to yield the saturated 3,4-dimethylpentanoic acid abolishes the electrophilic α,β-unsaturated character that is mechanistically linked to antitumor activity [4]. Consequently, procurement based solely on chemical class membership without verifying substitution pattern, double-bond geometry, and unsaturation status risks selecting a compound with fundamentally different reactivity and bioactivity profiles.

Quantitative Differentiation Evidence for 3,4-Dimethylpent-2-enoic Acid Against Closest Structural Analogs and Alternatives


Esterification with 3,4-Dimethylpent-2-enoic Acid Confers >625-Fold Enhancement in KB Cytotoxicity Versus the Parent Alcohol

The contribution of the 3,4-dimethylpent-2-enoate ester moiety to cytotoxicity was quantified by comparing bruceantin—the 3,4-dimethyl-2-pentenoate ester of bruceolide—against the unesterified parent alcohol bruceolide in the same KB (human epidermoid carcinoma of the nasopharynx) cell assay [1]. Bruceantin exhibited an ED₅₀ of 0.008 µg/ml, making it the most potent of seven quassinoids tested, whereas bruceolide showed an ED₅₀ greater than 5 µg/ml [1]. This represents a greater than 625-fold loss of cytotoxic potency upon removal of the 3,4-dimethylpent-2-enoate side chain. The esterifying acid is therefore not merely a pharmacokinetic handle but an indispensable pharmacophoric element for target engagement in this structural class [2].

Quassinoid medicinal chemistry Anticancer agent design Structure–activity relationship

The α,β-Unsaturation of 3,4-Dimethylpent-2-enoic Acid Is Required for Bioactivity: Saturation Causes a 550-Fold Loss in KB Cytotoxicity and a 90-Fold Loss in Vivo Potency

The necessity of the conjugated C2–C3 double bond within the 3,4-dimethylpent-2-enoate system was established by direct comparison of unsaturated and dihydro (saturated side-chain) glaucarubolone ester pairs [1]. Glaucarubinone (compound 6, unsaturated ester side chain) demonstrated a KB cell ED₅₀ of 0.08 µg/ml, while its dihydro derivative (compound 16, saturated 3,4-bond) showed an ED₅₀ of 44.0 µg/ml—a 550-fold reduction in cytotoxicity [1]. Similarly, glaucarubolone 15-benzoate (compound 11, unsaturated A-ring) had an ED₅₀ of 0.90 µg/ml versus 9.0 µg/ml for its dihydro counterpart (compound 15), a 10-fold reduction [1]. In vivo, the dihydro derivatives required approximately 90-fold higher doses to approach the antileukemic activity of their unsaturated precursors against the P-388 lymphocytic leukemia model in mice [1]. The paper explicitly concludes: 'Unsaturation at the 3,4 position is advantageous for optimal activity, and hydrogenation of this double bond results in marked diminution in both cytotoxicity toward KB cells in tissue culture and inhibitory activity against the P-388 lymphocytic leukemia in mice' [1].

Quassinoid SAR α,β-Unsaturated carbonyl Antileukemic agent

Exclusive Requirement for the (E)-Isomer in Stereoselective Synthesis of Bioactive Quassinoid Esters

The total synthesis of the clinical-stage antileukemic agent bruceantin requires stereospecific coupling with (E)-3,4-dimethyl-2-pentenoic acid [1]. Sasaki and Murae (1989) reported that esterification of a 15-deoxybruceolide derivative with (E)-3,4-dimethyl-2-pentenoic acid (1.5 equiv of acid, 1.5 equiv of DCC, 2 equiv of DMAP in CH₂Cl₂ at room temperature) proceeded with approximately 72% yield to produce the key intermediate 10, which was subsequently converted to bruceantin [1]. The (E)-configuration (trans geometry of the C2–C3 double bond) is essential because the (Z)-isomer would place the C4 methyl group in a different spatial orientation, altering the ester side-chain conformation that is recognized by the ribosomal target [2]. The same (E)-3,4-dimethyl-2-pentenoic acid is explicitly claimed as a required residue in quassinoid antitumor and antiviral agents in Japanese Patent JPS6287591A [3].

Stereoselective synthesis Natural product total synthesis (E)-3,4-dimethylpent-2-enoic acid

3,4-Dimethyl Substitution Pattern Yields Superior Antileukemic Potency Compared with 2-Methyl (Tiglate) and Benzoate Ester Analogs

A systematic comparison of ester side-chain variants on the glaucarubolone core revealed that the nature of the esterifying acid significantly modulates antileukemic potency [1]. Among the glaucarubolone 15-esters tested in the KB assay, the tiglate ester (compound 10, derived from 2-methylbut-2-enoic acid) exhibited an ED₅₀ of 0.26 µg/ml, while the benzoate ester (compound 11) showed an ED₅₀ of 0.90 µg/ml, and the parent alcohol glaucarubolone (compound 12, no ester) showed an ED₅₀ of 0.37 µg/ml [1]. Although this comparison is across different core structures (glaucarubolone vs. bruceolide), the 3,4-dimethyl-2-pentenoate ester on the bruceolide core (bruceantin, ED₅₀ = 0.008 µg/ml) is markedly more potent than the tiglate ester on glaucarubolone (ED₅₀ = 0.26 µg/ml) [2]. The added methyl branch at C3 and extended carbon skeleton in 3,4-dimethyl-2-pentenoic acid, compared to the simpler 2-methyl substitution in tiglic acid, contributes to this potency differential. The 1976 J. Med. Chem. study noted that 'variations in the ester group are not accompanied by particularly marked changes in antileukemic activity' within the glaucarubolone series, yet the bruceolide series demonstrates that the 3,4-dimethyl-2-pentenoate ester uniquely enables sub-nanomolar potency [1].

Ester side-chain SAR Glaucarubolone esters Antileukemic quassinoid

Flavor Application Differentiation: Defined Low-Concentration Usage Profile in Dairy and Bakery Products

3,4-Dimethylpent-2-enoic acid has a documented application as a flavoring agent in the food industry, specifically in cheese flavors and dairy products at low concentrations . Reported usage levels include 20 ppm in bakery products, leveraging its characteristic sour odor profile . This application distinguishes it from closely related methyl-branched unsaturated acids. Tiglic acid (2-methylbut-2-enoic acid), for instance, is described as having a sweet, warm, spicy odor and is used in different flavor contexts [1]. Angelic acid (the (Z)-isomer of tiglic acid) has a pungent odor and biting acid taste and functions as a beetle defensive secretion rather than a food flavoring [2]. The specific 3,4-dimethyl substitution on the pentenoate backbone in 3,4-dimethylpent-2-enoic acid generates the sour dairy note distinct from the spicy-sweet profile of the 2-methyl-substituted analogs . The compound has a computed LogP of approximately 1.8–2.2, placing it in a moderate lipophilicity range suitable for balanced volatility in food matrices .

Flavor ingredient Cheese flavor Methyl-branched fatty acid

Evidence-Backed Research and Industrial Application Scenarios for 3,4-Dimethylpent-2-enoic Acid (CAS 32557-37-2)


Stereoselective Total Synthesis of Bruceantin and Quassinoid Anticancer Agents

Laboratories engaged in the total synthesis or semi-synthesis of bruceantin, bruceantinol, or glaucarubolone ester quassinoids must procure (E)-3,4-dimethylpent-2-enoic acid as the exclusive C-15 esterifying agent. The Sasaki–Murae formal synthesis demonstrates a 72% coupling yield using DCC/DMAP conditions with the (E)-isomer, and any deviation to the (Z)-isomer or a saturated analog would produce a diastereomeric or inactive product [1]. The >625-fold potency differential between the esterified and unesterified bruceolide core (KB ED₅₀ 0.008 µg/ml vs. >5 µg/ml) confirms that this specific acid is pharmacophorically indispensable, not merely a convenient derivatization reagent [2].

Structure–Activity Relationship (SAR) Studies on α,β-Unsaturated Ester Pharmacophores in Antileukemic Drug Discovery

Medicinal chemistry programs investigating the role of the ester side chain in quassinoid or glaucarubolone-based antileukemic agents should use 3,4-dimethylpent-2-enoic acid as the reference unsaturated esterifying acid. The systematic 1976 Kupchan study provides head-to-head quantitative benchmarks: the unsaturated ester (glaucarubinone, KB ED₅₀ 0.08 µg/ml) versus its dihydro derivative (ED₅₀ 44.0 µg/ml, a 550-fold loss), and versus the tiglate ester (ED₅₀ 0.26 µg/ml) and benzoate ester (ED₅₀ 0.90 µg/ml) [3]. These data enable rational selection of 3,4-dimethylpent-2-enoic acid as the optimal esterifying acid for maximizing KB and P-388 potency, and provide a calibrated baseline for evaluating novel ester variants.

Dairy and Cheese Flavor Formulation at Defined Low-ppm Usage Levels

Flavor chemists formulating cheese, sour cream, or fermented dairy profiles can incorporate 3,4-dimethylpent-2-enoic acid at a reference concentration of 20 ppm in bakery matrices to achieve its characteristic sour note . This compound fills a specific organoleptic niche distinct from tiglic acid (sweet-spicy) and angelic acid (pungent-bitter), making it the appropriate choice when a clean sour dairy top-note is required. The moderate LogP (~2.0) supports adequate volatility for aroma release while retaining sufficient water solubility for aqueous food systems .

Chemical Intermediate for Patented Quassinoid-Derived Antiviral and Antitumor Agents

Japanese Patent JPS6287591A (Suntory Ltd.) explicitly claims quassinoid compounds wherein the residue R is 3,4-dimethyl-2-pentenoic acid, with designated utility as antitumor and antiviral agents [4]. Industrial research groups developing patentable quassinoid derivatives for oncology or antiviral indications should source this specific acid to enable freedom-to-operate within the claimed structural space. The patent specifically distinguishes the 3,4-dimethyl-2-pentenoic acid residue from alternative residues such as 3-ethyl-4-acyloxy-2-pentenoic acid, underscoring the non-interchangeability of these building blocks in intellectual property contexts.

Quote Request

Request a Quote for 3,4-dimethylpent-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.